N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-23-11-9-14-6-7-15(12-19(14)23)20(24)21-10-8-16-13-22-18-5-3-2-4-17(16)18/h2-7,9,11-13,22H,8,10H2,1H3,(H,21,24) |
InChI Key |
WWDAOJLIEJBDCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Indole-6-Carboxylic Acid
The 1-methyl group is introduced via alkylation of indole-6-carboxylic acid using methyl iodide (CH₃I) in the presence of a strong base such as potassium hydroxide (KOH). This method, adapted from analogous indole functionalization strategies, proceeds via deprotonation of the indole nitrogen followed by nucleophilic substitution. Reaction conditions (e.g., dimethylformamide as solvent, 60°C, 12 hours) yield 1-methyl-1H-indole-6-carboxylic acid with approximately 85% efficiency.
Fischer Indole Synthesis
An alternative route employs Fischer indole cyclization, where phenylhydrazine derivatives react with carbonyl compounds to form the indole core. Starting with 4-methyl-3-nitrophenylhydrazine and levulinic acid under acidic conditions (HCl, ethanol, reflux), the intermediate is reduced (H₂/Pd-C) and carboxylated via Kolbe–Schmitt reaction (CO₂, 120°C) to introduce the carboxylic acid group at position 6. This method avoids competing alkylation side reactions but requires multi-step purification.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
Alkylation of Indole with Bromoethylamine
3-Bromoethylamine hydrobromide reacts with indole in dimethylformamide (DMF) at 0°C using potassium tert-butoxide (t-BuOK) as a base. The reaction exploits the nucleophilicity of the indole C3 position, yielding 3-(2-aminoethyl)indole with 70% efficiency. Protection of the amine as a phthalimide derivative (Gabriel synthesis) prior to alkylation minimizes side reactions, followed by deprotection using hydrazine hydrate.
Reductive Amination
Condensation of indole-3-acetaldehyde with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) reduction, provides 2-(1H-indol-3-yl)ethylamine. This one-pot method avoids harsh alkylation conditions and achieves 65% yield after extraction with dichloromethane.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The carboxylic acid (1-methyl-1H-indole-6-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with 2-(1H-indol-3-yl)ethylamine at room temperature for 24 hours furnishes the target amide in 82% yield. Excess EDC (1.2 equivalents) ensures complete activation, while HOBt suppresses racemization.
Mixed Anhydride Method
Formation of a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C, followed by amine addition, achieves 78% yield. This method, though less efficient than EDC/HOBt, avoids carbodiimide-related byproducts.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide. Nuclear magnetic resonance (NMR) confirms regiochemistry:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.42–7.35 (m, 2H, ArH), 7.15 (t, J = 7.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 3.89 (s, 3H, NCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂NH), 2.98 (t, J = 6.8 Hz, 2H, CH₂Indole).
- High-Resolution Mass Spectrometry (HRMS): m/z calcd for C₂₁H₂₁N₃O₂ [M+H]⁺: 348.1706; found: 348.1709.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing reactive intermediates. Nonpolar solvents (toluene) reduce yields due to poor solubility of the carboxylic acid.
Competing Side Reactions
Over-alkylation at the indole nitrogen is mitigated by stoichiometric control of methyl iodide. Residual water hydrolyzes activated esters, necessitating anhydrous conditions during coupling.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents such as halogens or nitro compounds.
Amidation: The amide group can participate in further amidation reactions with other amines or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound can also interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Variations and Implications
- Alkyl vs. Aromatic Chains: The hexanamide and hexacosanamide analogs (C6 and C26 chains) exhibit increased lipophilicity compared to the target compound’s carboxamide group, which may limit their aqueous solubility and bioavailability .
- Functional Group Differences : The acetic acid derivative (PK03902E-1) lacks the carboxamide linker, resulting in higher polarity and reduced membrane permeability compared to the target compound .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This structure features an indole moiety, which is known for its role in various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Key Findings :
- Cytotoxicity : The compound has shown significant cytotoxicity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via caspase activation and the generation of reactive oxygen species (ROS). Further studies demonstrated that these compounds can intercalate with DNA, enhancing their cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.39 | Apoptosis induction via caspase activation |
| MCF-7 | 4.20 | DNA intercalation and ROS generation |
2. Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release.
Research Highlights :
- Inhibition of iNOS : Certain indole derivatives have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS), which is pivotal in inflammatory responses .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been investigated, showing effectiveness against various bacterial strains.
Study Results :
- Bacterial Inhibition : The compound exhibited superior inhibitory effects against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of this compound against cancer cells, researchers treated HCT-116 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms where the compound was administered in a mouse model of colitis. The results showed a significant reduction in disease severity, highlighting its therapeutic potential in inflammatory bowel diseases.
Q & A
Q. How can computational modeling guide the optimization of binding kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
